2-Chloro-4,6-dimethoxyquinazoline
Overview
Description
2-Chloro-4,6-dimethoxyquinazoline is a heterocyclic organic compound with the molecular formula C10H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
2-Chloro-4,6-dimethoxyquinazoline and its derivatives have been found to exhibit significant anticancer activity . The primary targets of these compounds are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer drugs.
Mode of Action
The interaction of this compound with its targets results in significant changes in cellular processes. The compound and its derivatives bind strongly to DNA, EGFR, and VEGFR-2 . This binding can inhibit the function of these targets, leading to the disruption of cell proliferation and survival pathways. This ultimately leads to the death of cancer cells .
Biochemical Pathways
It is known that the compound interferes with the function of dna, egfr, and vegfr-2 . This can disrupt several cellular processes, including DNA replication, cell division, and signal transduction. The disruption of these processes can lead to cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s strong binding affinity for its targets suggests that it may have good bioavailability
Result of Action
The action of this compound results in the death of cancer cells. By binding to DNA, EGFR, and VEGFR-2, the compound disrupts essential cellular processes . This leads to the inhibition of cell proliferation and survival, resulting in the death of cancer cells .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been reported to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active sites of these biomolecules, potentially influencing their function.
Cellular Effects
Some quinazoline derivatives have shown antiproliferative activity against cancer cells . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4,6-dimethoxyquinazoline is not well-established. Some quinazoline derivatives have been found to bind to DNA and exert their effects at the molecular level . This can include interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have shown high therapeutic effect to NSCLC cells .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including its chemical properties, the presence of transporters or binding proteins, and its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxyquinazoline typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Oxidation: 3,4-Dimethoxybenzaldehyde is oxidized using an oxidizing agent such as potassium permanganate to form 3,4-dimethoxybenzoic acid.
Nitration: The 3,4-dimethoxybenzoic acid undergoes nitration with nitric acid to produce 3,4-dimethoxy-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.
Cyclization: The 3,4-dimethoxyaniline is then reacted with formamide under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and more efficient catalysts to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with arylamines or phenols to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder and hydrochloric acid.
Major Products
Scientific Research Applications
2-Chloro-4,6-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Mercapto-4,6-dimethoxyquinazoline
Uniqueness
2-Chloro-4,6-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
2-chloro-4,6-dimethoxyquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-4-8-7(5-6)9(15-2)13-10(11)12-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPCOUSQCENMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289508 | |
Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952434-89-8 | |
Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952434-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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